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Compound of Interest

Compound Name: 4-Ethylpyridazin-3(2H)-one

Cat. No.: B567845

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the potential biological
activities of 4-Ethylpyridazin-3(2H)-one. It is important to note that, at the time of writing,
publicly available scientific literature lacks specific experimental data on the biological profile of
this exact molecule. The information presented herein is extrapolated from studies on the
broader class of pyridazin-3(2H)-one derivatives and structurally related analogs. All
guantitative data, experimental protocols, and proposed mechanisms of action should be
considered predictive and require experimental validation for 4-Ethylpyridazin-3(2H)-one.

Introduction: The Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry,
recognized for its broad spectrum of pharmacological activities.[1][2] This six-membered ring
system, containing two adjacent nitrogen atoms, serves as a versatile template for the design
of novel therapeutic agents.[1] The core structure's ability to be readily functionalized at various
positions allows for the fine-tuning of its physicochemical properties and biological targets.[3]

Derivatives of pyridazin-3(2H)-one have demonstrated a wide array of biological effects,
including but not limited to, cardiovascular, anticancer, anti-inflammatory, antimicrobial, and
neuroprotective activities.[1][2][4] Several drugs containing this moiety have reached the
market, underscoring its clinical significance.[1]
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Potential Biological Activities of 4-Ethylpyridazin-
3(2H)-one

Based on the established pharmacological profile of the pyridazin-3(2H)-one class, 4-
Ethylpyridazin-3(2H)-one could potentially exhibit a range of biological activities. The ethyl
group at the 4-position is likely to influence the molecule's lipophilicity, steric profile, and
interactions with biological targets, thereby modulating its activity and selectivity.

Potential Cardiovascular Effects

Pyridazinone derivatives are well-known for their cardiovascular properties, particularly as
vasodilators and cardiotonic agents.[1] Some derivatives act as phosphodiesterase (PDE)
inhibitors, leading to increased levels of cyclic adenosine monophosphate (CAMP) or cyclic
guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and
vasodilation.[1]

Table 1: Quantitative Data for Cardiovascular Activity of Selected Pyridazin-3(2H)-one
Derivatives
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Compound/Dr  Specific

L Target IC50/EC50 Reference
ug Name Activity
cAMP
Imazodan Cardiotonic Phosphodiestera  IC50 = 8 uM [1]
se
Calcium
Levosimendan Inodilator sensitization of - [1]
troponin C
Hydralazine ] EC50 = 18.210
Vasodilator - [1]
(reference) UM
Compound 16 (a
o _ EC50 =0.339
pyridazinone Vasodilator - [1]
N HM
derivative)
Compound 10 ]
) Vasodilator and
(N,O-dibenzyl - IC50 = 35.3 uM [1]

o Antiplatelet
derivative)

It is plausible that 4-Ethylpyridazin-3(2H)-one could exhibit similar activities, potentially
through PDE inhibition or other mechanisms impacting vascular smooth muscle tone.

Potential Anticancer Activity

A significant number of pyridazin-3(2H)-one derivatives have been investigated for their
anticancer properties.[1][5] These compounds have been shown to target various components
of cancer cell signaling pathways, including protein kinases and DNA repair enzymes like poly
(ADP-ribose) polymerase (PARP).[1]

Table 2: Quantitative Data for Anticancer Activity of Selected Pyridazin-3(2H)-one Derivatives
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Compound/Dr

Cancer Type Target IC50 Reference
ug Name
Olaparib Ovarian Cancer PARP 0.015 uM [1]

) Breast, Ovarian,
Fluzoparib ) PARP 1.46 nmol/l [1]
Gastric Cancer

] Breast and
Talazoparib PARP 0.0002 pM [1]
Prostate Cancer
E-7016 Melanoma - 0.04 uM [1]
Compound 43 (a ]
o Pancreatic _
quinoline- Tubulin 29 uM [1]

o Cancer (Panc-1)
pyridazinone)

Compound 5b (a )
o Murine P815

pyridazin-4-one - 0.40 pg/mL [5]
o Mastocytoma

derivative)

Given the structural diversity of anticancer pyridazinones, 4-Ethylpyridazin-3(2H)-one
warrants investigation for its potential cytotoxic and antiproliferative effects against various
cancer cell lines.

Potential Antimicrobial Activity

Certain substituted pyridazinone derivatives have been reported to possess antibacterial and
antifungal properties.[4] For instance, some 4,6-disubstituted 3(2H)-pyridazinone-
acetohydrazide derivatives have shown activity against both Gram-positive and Gram-negative
bacteria.

Table 3: Antimicrobial Activity of Selected Pyridazin-3(2H)-one Derivatives
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Compound Organism Activity Reference
2-[4-(4-

chlorophenyl)-6-

(morpholin-4-yl)-3- Gram-positive and
0X0-(2H)-pyridazin-2- Gram-negative Active
yl]-N'-(4-tert- bacteria

butylbenzyliden)aceto

hydrazide

2-[4-(4-

chlorophenyl)-6-

(morpholin-4-yl)-3- Gram-positive and
0x0-(2H)-pyridazin-2- Gram-negative Active
yl]-N"-(4- bacteria

chlorobenzyliden)

acetohydrazide

Schiff bases 8b, c, e,
g, i (selenadiazole S. aureus Good activity [4]

derivatives)

The potential for 4-Ethylpyridazin-3(2H)-one to act as an antimicrobial agent would likely
depend on its ability to penetrate microbial cell walls and interact with essential cellular
components.

Proposed Experimental Protocols

To elucidate the biological activities of 4-Ethylpyridazin-3(2H)-one, a series of in vitro and in
vivo assays would be required. The following are generalized protocols commonly employed
for screening pyridazinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative effect of a compound on cancer cell lines.

e Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in
appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with
serial dilutions of 4-Ethylpyridazin-3(2H)-one (e.g., 0.1 to 100 uM).

Incubation: The plates are incubated for 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated for 3-4 hours to allow for the formation of formazan
crystals.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a
solubilization solution (e.g., DMSO), and the absorbance is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is
determined.

Vasodilator Activity Assay

This assay measures the ability of a compound to relax pre-contracted arterial rings.

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ
bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and
5% CO2.

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as
phenylephrine or potassium chloride.

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of 4-
Ethylpyridazin-3(2H)-one are added to the organ bath.

Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically using
a force transducer.

Data Analysis: The percentage of relaxation is calculated, and the EC50 value (the
concentration of the compound that causes 50% of the maximal relaxation) is determined.
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Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against
various microbial strains.

Microorganism Preparation: Bacterial or fungal strains are cultured to a standardized
concentration.

o Compound Dilution: Serial dilutions of 4-Ethylpyridazin-3(2H)-one are prepared in a 96-well
microtiter plate containing appropriate broth media.

¢ Inoculation: Each well is inoculated with the microbial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria).

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
visibly inhibits microbial growth.

Potential Signaling Pathways and Mechanisms of
Action

The biological effects of pyridazinone derivatives are mediated through various signaling
pathways. Based on existing literature, the following are potential mechanisms of action for 4-
Ethylpyridazin-3(2H)-one.

Inhibition of Phosphodiesterases (PDES)

As mentioned, PDE inhibition is a common mechanism for the cardiovascular effects of
pyridazinones. By inhibiting PDEs, 4-Ethylpyridazin-3(2H)-one could increase intracellular
levels of cCAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein
kinase G (PKG), respectively. This cascade ultimately results in smooth muscle relaxation and
vasodilation.
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Click to download full resolution via product page
Fig. 1: Potential PDE Inhibition Pathway.

Modulation of Kinase Signaling in Cancer

Many anticancer pyridazinones function by inhibiting protein kinases that are crucial for cancer
cell proliferation, survival, and metastasis. 4-Ethylpyridazin-3(2H)-one could potentially target
kinases such as tyrosine kinases or serine/threonine kinases involved in oncogenic signaling

pathways.
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Fig. 2: Hypothetical Kinase Inhibition in Cancer.
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Conclusion and Future Directions

While 4-Ethylpyridazin-3(2H)-one remains an understudied compound, the extensive
research on the pyridazin-3(2H)-one scaffold provides a strong foundation for predicting its
potential biological activities. Based on the available evidence from related compounds, 4-
Ethylpyridazin-3(2H)-one is a promising candidate for investigation as a cardiovascular,
anticancer, and/or antimicrobial agent.

Future research should focus on the chemical synthesis of 4-Ethylpyridazin-3(2H)-one,
followed by a comprehensive screening program utilizing the experimental protocols outlined in
this guide. Elucidation of its precise mechanism(s) of action and structure-activity relationships
will be crucial for its potential development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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